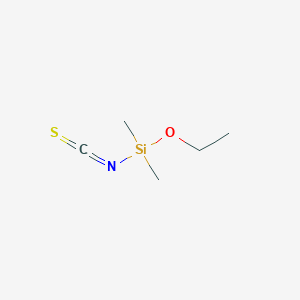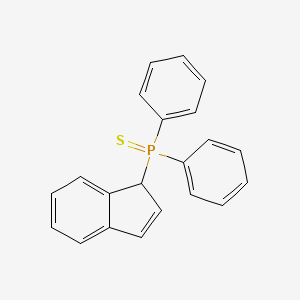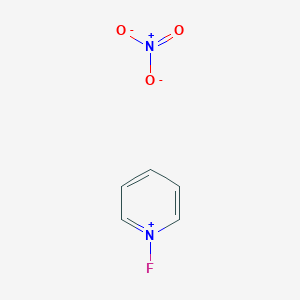
1-Fluoropyridin-1-ium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoropyridin-1-ium nitrate is a chemical compound with the molecular formula C5H5FN2O3 It is a derivative of pyridine, where a fluorine atom is attached to the nitrogen atom in the pyridine ring, forming a positively charged pyridinium ion The nitrate anion (NO3-) balances the charge, resulting in a stable ionic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoropyridin-1-ium nitrate can be synthesized through the reaction of pyridine with a fluorinating agent in the presence of a suitable acid. One common method involves the use of N-fluoropyridinium salts, which are prepared by reacting pyridine with a Brønsted acid and fluorine . The reaction typically occurs in an organic solvent such as acetonitrile or toluene, and the temperature is controlled to optimize the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoropyridin-1-ium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium ring can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while oxidation and reduction can lead to different oxidation states of the pyridinium ring .
Applications De Recherche Scientifique
1-Fluoropyridin-1-ium nitrate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mécanisme D'action
The mechanism of action of 1-fluoropyridin-1-ium nitrate involves its ability to act as an electrophilic fluorinating agent. The positively charged pyridinium ion facilitates the transfer of the fluorine atom to nucleophilic sites on target molecules. This process can modify the chemical and physical properties of the target molecules, enhancing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-Fluoropyridinium tetrafluoroborate: Another fluorinated pyridinium compound with similar applications in organic synthesis.
N-Fluoropyridinium salts: A broader class of compounds used as fluorinating agents in various chemical reactions.
Uniqueness: 1-Fluoropyridin-1-ium nitrate is unique due to its specific combination of the fluoropyridinium ion and nitrate anion, which imparts distinct chemical properties. Its stability and reactivity make it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
137914-44-4 |
|---|---|
Formule moléculaire |
C5H5FN2O3 |
Poids moléculaire |
160.10 g/mol |
Nom IUPAC |
1-fluoropyridin-1-ium;nitrate |
InChI |
InChI=1S/C5H5FN.NO3/c6-7-4-2-1-3-5-7;2-1(3)4/h1-5H;/q+1;-1 |
Clé InChI |
ZYICVMLISVDDHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)F.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



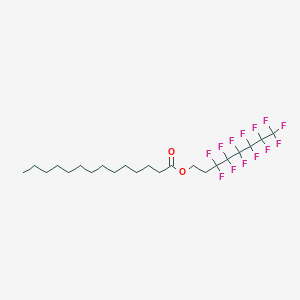
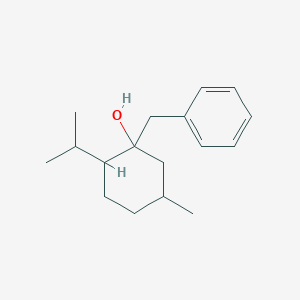
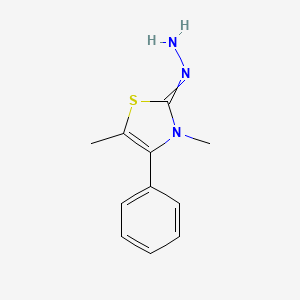

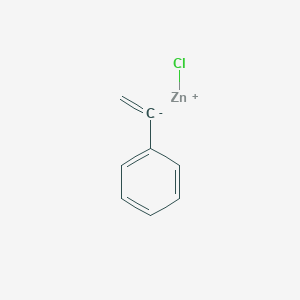
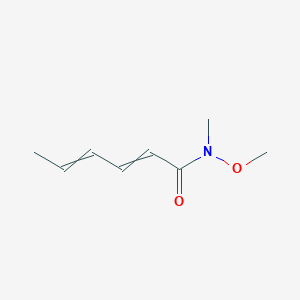
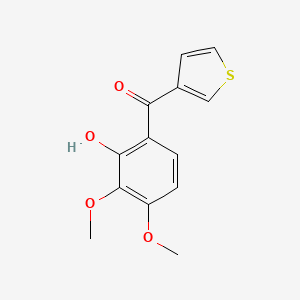
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)

